molecular formula C7H4N2O3 B128723 4-Nitrophenyl isocyanate CAS No. 100-28-7

4-Nitrophenyl isocyanate

Cat. No. B128723
CAS RN: 100-28-7
M. Wt: 164.12 g/mol
InChI Key: GFNKTLQTQSALEJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl isocyanate is a yellow crystalline solid used as a pharmaceutical intermediate . It has been used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .


Synthesis Analysis

4-Nitrophenyl isocyanate can be synthesized from triphosgene and 4-nitroaniline . It can also be used as a reactant to synthesize 4-aminophenyl carbamic acid methyl ester by Raney nickel catalyzed hydrogenation in a methanol-DCM solvent system .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl isocyanate is C7H4N2O3, and its molecular weight is 164.12 . The structure exhibits intermolecular hydrogen bonds of the type C—H…O, which accounts for the stability of the molecule .


Chemical Reactions Analysis

4-Nitrophenyl isocyanate (4NPC) is an alkynyl group that reacts with nitrite ion to form the reactive intermediate 4-nitrophenyl isocyanate ion. This reaction can be used to synthesize fatty acids by reacting with carbonyl groups .


Physical And Chemical Properties Analysis

4-Nitrophenyl isocyanate has a melting point of 56-59 °C and a boiling point of 137-138 °C/11 mmHg . It is insoluble in water and sensitive to moisture .

Scientific Research Applications

Synthesis of Carbamic Acid Esters

4-Nitrophenyl isocyanate: is utilized in the synthesis of 4-aminophenyl carbamic acid methyl ester . This is achieved through a Raney nickel catalyzed hydrogenation process in a methanol-dichloromethane (DCM) solvent system . This application is significant in the production of pharmaceuticals and agrochemicals where carbamic acid esters serve as active intermediates.

Creation of Urea-Functionalized Derivatives

The compound is also employed to produce urea-functionalized derivatives containing p-nitrobenzene units. This is done by reacting 4-Nitrophenyl isocyanate with 1,2-bis(2’-aminophenoxy)benzene . These derivatives are important in materials science for creating polymers with specific mechanical and thermal properties.

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Nitrophenyl isocyanate is used as an intermediate in the synthesis of various drugs. It has been used in the preparation of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide , a compound with potential medicinal properties .

Mechanism of Action

Target of Action

4-Nitrophenyl isocyanate is a chemical compound that primarily targets biological macromolecules such as proteins and nucleic acids . The compound’s isocyanate group (N=C=O) is highly reactive and can form covalent bonds with these macromolecules, altering their structure and function .

Mode of Action

The mode of action of 4-Nitrophenyl isocyanate involves the reactivity of the isocyanate group . This group can react with nucleophilic groups in biological macromolecules, such as the amine (-NH2) and hydroxyl (-OH) groups in proteins and nucleic acids . This reaction results in the formation of covalent bonds, leading to changes in the structure and function of these macromolecules .

Biochemical Pathways

Given its reactivity, it can potentially affect a wide range of biochemical processes by modifying the structure and function of key proteins and nucleic acids .

Pharmacokinetics

Due to its reactivity, it is likely to be rapidly metabolized and excreted . Its bioavailability would be influenced by factors such as the route of administration and the presence of other substances that can react with the isocyanate group .

Result of Action

The result of the action of 4-Nitrophenyl isocyanate at the molecular and cellular level is the modification of biological macromolecules. This can lead to changes in cellular processes, potentially resulting in cytotoxic effects . The exact effects would depend on the specific macromolecules targeted and the extent of modification .

Action Environment

The action of 4-Nitrophenyl isocyanate can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing its reactivity . Additionally, the compound’s action can be affected by temperature and pH, which can influence the rate of reaction with biological macromolecules .

Safety and Hazards

4-Nitrophenyl isocyanate is considered hazardous. It is moderately toxic by ingestion and a poison by intraperitoneal route . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .

properties

IUPAC Name

1-isocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNKTLQTQSALEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870440
Record name 1-Isocyanato-4-nitro-benzene
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Molecular Weight

164.12 g/mol
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Product Name

4-Nitrophenyl isocyanate

CAS RN

100-28-7
Record name 4-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-Nitrophenyl isocyanate?

A1: 4-Nitrophenyl isocyanate is an organic compound with the molecular formula C7H4N2O3 and a molecular weight of 152.11 g/mol []. Its structure consists of a phenyl ring substituted with a nitro group at the para position and an isocyanate functional group (-N=C=O). While the provided abstracts do not contain detailed spectroscopic data, its structure can be confirmed by techniques like NMR and IR spectroscopy.

Q2: How does 4-Nitrophenyl isocyanate react with other molecules?

A2: 4-Nitrophenyl isocyanate is a highly reactive compound due to the presence of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols [, , ]. For example, it reacts with primary or secondary amines to form urea derivatives []. This reactivity makes it a valuable reagent in organic synthesis and for derivatizing compounds for analytical purposes.

Q3: Can you provide an example of a specific reaction mechanism involving 4-Nitrophenyl isocyanate?

A3: [] investigated the reaction of 4-Nitrophenyl isocyanate with N-bis(2-chloroethyl)amine. The reaction initially forms N-(4-nitrophenyl)-N′-bis(2-chloroethyl)urea, which then undergoes an intramolecular rearrangement. This rearrangement leads to the formation of either 2-(N-(4-nitrophenyl)imino)-3-(2′-chloroethyl)oxazolidine hydrochloride or 1-(4-nitrophenyl)-2-oxo-3-(2′-chloroethyl)imidazolidine, depending on the reaction conditions.

Q4: How is 4-Nitrophenyl isocyanate utilized in studying enzyme activity?

A4: 4-Nitrophenyl isocyanate can be used to derivatize molecules like diacylglycerols, making them detectable by techniques like High-Performance Liquid Chromatography (HPLC) []. This allows researchers to study the stereoselectivity of enzymes like lipases. For example, [] utilized 4-Nitrophenyl isocyanate to analyze the products of lipase-catalyzed hydrolysis of triacylglycerols, enabling the determination of "integral stereoselectivity" of the enzyme.

Q5: Are there applications of 4-Nitrophenyl isocyanate in materials science?

A5: Yes, [] explored the use of N-aryl-N′-pyridyl ureas, synthesized from 4-aminopyridine and various isocyanates including 4-nitrophenyl isocyanate, as thermal latent initiators for ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA). The study showed that the electron-withdrawing nature of the nitro substituent influenced the thermal latency and polymerization temperature, highlighting its potential in designing controlled polymerization systems.

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